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molecular formula C6H11NO4 B8368478 3-Hydroxy-3-methylglutaric acid monoamide

3-Hydroxy-3-methylglutaric acid monoamide

Cat. No. B8368478
M. Wt: 161.16 g/mol
InChI Key: JHURZAQMKNAWPQ-UHFFFAOYSA-N
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Patent
US04208204

Procedure details

A solution of 12.4 g (0.10 moles) of 3-hydroxy-3-methylglutaronitrile in 107 ml of 1.3 M sodium hydroxide is stirred at room temperature while 17.4 ml (0.20 moles) of 30% hydrogen peroxide is slowly added. After the addition of peroxide, the mixture is heated to boiling and boiling is maintained for 2 hours. Thereafter the mixture is cooled, diluted to 1 liter with water and passed through a 200 ml column of Dowex 2 resin in the formate form. The column is then washed with 1 liter of water. Thereafter the product is eluted with 1 liter of 0.1 N formic acid and the eluate evaporated to dryness to afford 3-hydroxy-3-methylglutaric acid monoamide.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:9])([CH2:6]C#N)[CH2:3][C:4]#[N:5].[OH:10]O.[CH:12]([O-:14])=[O:13]>[OH-].[Na+].O>[OH:1][C:2]([CH3:9])([CH2:6][C:12]([OH:14])=[O:13])[CH2:3][C:4]([NH2:5])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
OC(CC#N)(CC#N)C
Name
Quantity
17.4 mL
Type
reactant
Smiles
OO
Name
Quantity
107 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
boiling is maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the mixture is cooled
WASH
Type
WASH
Details
The column is then washed with 1 liter of water
WASH
Type
WASH
Details
Thereafter the product is eluted with 1 liter of 0.1 N formic acid
CUSTOM
Type
CUSTOM
Details
the eluate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)N)(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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